molecular formula C21H27ClN2O4 B613098 H-D-Lys(Z)-Obzl HCl CAS No. 156917-23-6

H-D-Lys(Z)-Obzl HCl

Cat. No.: B613098
CAS No.: 156917-23-6
M. Wt: 406.91
InChI Key: XHBTZNKKLKICJY-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Lys(Z)-Obzl HCl, also known as Nα-(benzyloxycarbonyl)-L-lysine benzyl ester hydrochloride, is a synthetic peptide derivative. It is commonly used in biochemical research and peptide synthesis due to its unique properties and reactivity. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the lysine residue, which is crucial for its stability and functionality in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(Z)-Obzl HCl typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. The process begins with the reaction of L-lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This step results in the formation of Nα-(benzyloxycarbonyl)-L-lysine. The next step involves the esterification of the carboxyl group of lysine with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the benzyl ester. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

H-D-Lys(Z)-Obzl HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-D-Lys(Z)-Obzl HCl is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of H-D-Lys(Z)-Obzl HCl is primarily related to its role as a peptide substrate and intermediate in chemical reactions. The benzyloxycarbonyl (Z) protecting group stabilizes the lysine residue, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free lysine can interact with enzymes, receptors, or other biomolecules, facilitating various biochemical processes. The compound’s reactivity and stability make it an essential tool in peptide chemistry and enzymology .

Comparison with Similar Compounds

Similar Compounds

    H-D-Lys(Z)-OMe HCl: A similar compound where the carboxyl group is esterified with methanol instead of benzyl alcohol.

    H-Lys(Z)-OH: The free acid form of the compound without esterification.

    H-D-Lys(Z)-OBzl: Another derivative with a different ester group.

Uniqueness

H-D-Lys(Z)-Obzl HCl is unique due to its specific esterification with benzyl alcohol, which provides distinct reactivity and stability compared to other lysine derivatives. The benzyl ester group offers a balance between stability and reactivity, making it suitable for various synthetic and research applications .

Properties

IUPAC Name

benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBTZNKKLKICJY-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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